molecular formula C27H29N5O2S2 B12152624 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12152624
M. Wt: 519.7 g/mol
InChI Key: LSGJKELIZFMPTO-XLNRJJMWSA-N
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Description

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a potent and selective small molecule inhibitor of PIM kinase activity. Research indicates this compound effectively targets and inhibits PIM-1, PIM-2, and PIM-3 kinases, which are serine/threonine kinases frequently overexpressed in hematological malignancies and solid tumors. Its mechanism of action involves competing with ATP for binding to the kinase's active site, thereby suppressing the phosphorylation of downstream substrates that promote cell survival and proliferation . This makes it a valuable chemical probe for investigating the PIM kinase signaling pathway in oncological research. Studies have demonstrated its efficacy in inducing apoptosis and inhibiting the growth of cancer cell lines, particularly in models of leukemia and lymphoma where it has shown promising anti-proliferative effects . This compound is provided for research applications only, including in vitro cell-based assays, target validation, and mechanistic studies in cancer biology. It is strictly for laboratory research use and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C27H29N5O2S2

Molecular Weight

519.7 g/mol

IUPAC Name

(5Z)-3-butyl-5-[[7-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H29N5O2S2/c1-3-4-12-31-26(34)22(36-27(31)35)17-21-24(28-23-11-10-19(2)18-32(23)25(21)33)30-15-13-29(14-16-30)20-8-6-5-7-9-20/h5-11,17-18H,3-4,12-16H2,1-2H3/b22-17-

InChI Key

LSGJKELIZFMPTO-XLNRJJMWSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5)SC1=S

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via cyclocondensation of 2-aminopyridine derivatives with β-keto esters. For the target compound, 7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is prepared by reacting 2-amino-4-methylpyridine with ethyl acetoacetate under acidic conditions (e.g., polyphosphoric acid at 120°C) . The reaction proceeds via enamine formation followed by intramolecular cyclization, yielding the bicyclic core in 65–75% purity. Subsequent bromination at position 2 using phosphorus oxybromide (POBr₃) in dichloromethane introduces a leaving group for later substitution .

Construction of the Thiazolidinone Ring

The 3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene fragment is synthesized separately. Thiomorpholine derivatives are prepared by nucleophilic substitution of 2-bromonitrobenzene with butylamine, followed by nitro group reduction using hydrazine and Raney nickel . Cyclization with carbon disulfide (CS₂) in basic conditions (KOH/EtOH) forms the thiazolidinone ring. Oxidation with meta-chloroperbenzoic acid (m-CPBA) yields the sulfone derivative, though this step is omitted for the target compound to retain the thioxo group .

Knoevenagel Condensation for Methylene Bridge Formation

The Z-configured methylene bridge is established via Knoevenagel condensation between the pyrido[1,2-a]pyrimidin-4-one intermediate and the thiazolidinone aldehyde. Using piperidine as a base in refluxing ethanol, the aldehyde (generated in situ from the thiazolidinone’s methyl group via oxidation with MnO₂) undergoes condensation with the activated methylene group at position 3 of the pyrimidinone core . The reaction is stereoselective, favoring the Z-isomer due to steric hindrance from the 3-butyl group. The product is isolated in 60–70% yield after recrystallization from methanol .

Stereochemical Control and Purification

The Z-configuration of the exocyclic double bond is confirmed via NOESY NMR, showing proximity between the thiazolidinone’s sulfur atom and the pyrido[1,2-a]pyrimidin-4-one’s methyl group . Chiral HPLC using a cellulose-based column (Chiralpak IC) resolves any residual E-isomer, achieving >99% diastereomeric excess . Final purification via preparative HPLC (C18 column, acetonitrile/water gradient) ensures >98% chemical purity .

Key Reaction Optimization Data

StepReagents/ConditionsYield (%)Purity (HPLC)
Core cyclizationPolyphosphoric acid, 120°C, 6h6872
BrominationPOBr₃, DCM, 0°C, 2h8288
Piperazine couplingPd(OAc)₂, Xantphos, toluene, 100°C, 24h8991
Thiazolidinone synthesisCS₂, KOH, EtOH, reflux, 8h7585
Knoevenagel condensationPiperidine, EtOH, reflux, 12h6578
Final purificationPrep HPLC, CH₃CN/H₂O9598

Analytical Characterization

  • HRMS (ESI+) : m/z 519.7 [M+H]⁺ (calc. 519.69) .

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrimidinone-H), 7.45–7.30 (m, 5H, phenyl), 4.15 (t, 2H, piperazine-NCH₂), 3.72 (s, 3H, NCH₃), 2.88 (t, 2H, thiazolidinone-SCH₂), 1.65–1.45 (m, 4H, butyl) .

  • ¹³C NMR : δ 187.2 (C=O), 163.8 (C=S), 154.1 (pyrimidinone-C4), 128.5–126.3 (phenyl-C) .

Challenges and Mitigation Strategies

  • Regioselectivity in bromination : Position 2 is favored due to electron-withdrawing effects of the pyrimidinone carbonyl .

  • Z/E isomerism : Steric bulk of the butyl group directs Knoevenagel condensation toward the Z-isomer .

  • Thioxo group stability : Avoid oxidizing agents (e.g., m-CPBA) post-thiazolidinone formation to prevent sulfone byproducts .

Scalability and Industrial Feasibility

The route is scalable to kilogram-scale with modifications:

  • Replace Pd(OAc)₂ with cheaper NiCl₂(dppp) for piperazine coupling .

  • Use continuous flow reactors for bromination and condensation steps to enhance yield and safety .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Piperazine Modifications

  • 4-Phenylpiperazine (Target Compound): Enhances affinity for serotonin (5-HT${1A/2A}$) and dopamine D$2$ receptors due to aromatic interactions.
  • 4-Benzylpiperazine (Compound ): The benzyl group may improve blood-brain barrier penetration but could increase metabolic instability via cytochrome P450-mediated oxidation.

Thiazolidinone Modifications

  • 3-Isopropyl Substituent (Compound ): Shorter branched chain may reduce steric hindrance, favoring entropic gains in binding.
  • 3-Benzyl Substituent (Compound ): Introduces aromaticity, enabling π-π stacking with tyrosine or phenylalanine residues in enzymes (e.g., protein kinases).

Position 7 Methyl Group

The methyl group in the target compound and Compound may stabilize the pyrido[1,2-a]pyrimidin-4-one core conformation, affecting bioavailability. Its absence in Compound could increase metabolic clearance .

Biological Activity

The compound 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a novel organic molecule with significant potential in medicinal chemistry. This compound integrates diverse structural features, including a thiazolidine moiety and a pyrido[1,2-a]pyrimidinone core, which contribute to its biological activities. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C22H27N5O2S2C_{22}H_{27}N_{5}O_{2}S_{2} with a molecular weight of approximately 457.6 g/mol. Its complex structure allows for multiple interactions with biological targets, enhancing its pharmacological profile.

Property Details
Molecular FormulaC22H27N5O2S2
Molecular Weight457.6 g/mol
CAS Registry Number361996-63-6
Key Functional GroupsThiazolidine, Pyrido[1,2-a]pyrimidinone

Biological Activity Overview

Preliminary studies indicate that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound shows promise in inhibiting the growth of various bacterial and fungal strains. Its mechanism may involve the disruption of microbial enzyme function.
  • Anticancer Properties : Research suggests that it may induce apoptosis in cancer cells through pathways such as caspase activation and cell cycle modulation.
  • Anti-inflammatory Effects : The compound's structural features may allow it to interact with inflammatory pathways, potentially reducing inflammation.

Antimicrobial Activity

Studies have demonstrated that the compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective inhibition comparable to standard antibiotics.

Anticancer Activity

In vitro assays have shown that this compound can reduce cell viability in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values indicate potent activity:

Cell Line IC50 (µM)
MCF-76.8
A5498.4

The mechanism of action appears to involve the induction of apoptosis via the mitochondrial pathway and modulation of key signaling pathways involved in cell proliferation.

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects using various assays, such as the inhibition of nitric oxide production in macrophages. Results indicate a dose-dependent reduction in inflammatory markers.

Case Studies and Experimental Data

A notable study evaluated the effects of this compound on MCF-7 cells, revealing that treatment led to significant apoptosis as measured by flow cytometry and caspase activity assays. Additionally, the compound was tested in vivo using animal models for tumor growth inhibition, showing promising results.

The biological activity of this compound is likely mediated through its ability to bind specific enzymes or receptors involved in critical biological processes. The thiazolidine ring enhances binding affinity due to its unique electronic properties, while the piperazine moiety may facilitate interactions with neurotransmitter receptors.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound with high purity and yield?

The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the thiazolidinone core via cyclocondensation of thiourea derivatives with α-ketoesters under acidic conditions (e.g., HCl catalysis) .
  • Step 2: Introduction of the pyrido[1,2-a]pyrimidin-4-one moiety through a Knoevenagel condensation, requiring anhydrous solvents like DMF or acetonitrile and Lewis acid catalysts (e.g., ZnCl₂) .
  • Step 3: Functionalization of the piperazine substituent via nucleophilic substitution, optimized at 60–80°C in ethanol .
  • Purification: High-performance liquid chromatography (HPLC) with C18 columns is critical for isolating the Z-isomer and achieving >95% purity .

Q. How can spectroscopic techniques confirm the Z-configuration of the methylidene group and structural integrity?

  • NMR: The Z-configuration is confirmed by a characteristic downfield shift of the methylidene proton (δ 8.2–8.5 ppm in CDCl₃) due to conjugation with the thioxo group. NOESY correlations between the methylidene proton and adjacent substituents further validate spatial arrangement .
  • IR: Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 1240–1260 cm⁻¹ (C=S stretch) confirm key functional groups .

Q. What solvent systems and catalysts maximize yield in the final coupling reaction?

  • Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates .
  • Catalysts: Lewis acids like ZnCl₂ or BF₃·Et₂O improve electrophilicity during Knoevenagel condensation, achieving yields of 70–85% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Dose-response profiling: Conduct parallel assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
  • Mechanistic studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare binding affinities for suspected targets (e.g., kinase enzymes vs. DNA) .
  • Redox profiling: Evaluate ROS generation at varying concentrations to distinguish between therapeutic and off-target cytotoxic effects .

Q. What structural analogs demonstrate enhanced bioactivity, and how can SAR studies guide optimization?

Key analogs and their features:

Compound ModificationBioactivity EnhancementReference
Replacement of 3-butyl with 3-(4-fluorobenzyl)10-fold increase in kinase inhibition
Substitution of 4-phenylpiperazine with 4-methylpiperazineImproved blood-brain barrier penetration
Addition of a benzodioxole moietyEnhanced anti-inflammatory activity (IC₅₀ = 2.1 µM vs. COX-2)

Q. How should in vivo pharmacokinetic studies be designed to address metabolic instability?

  • Animal models: Administer the compound intravenously (2 mg/kg) and orally (10 mg/kg) in Sprague-Dawley rats to assess bioavailability .
  • Analytical methods: Use LC-MS/MS to monitor plasma concentrations and identify major metabolites (e.g., glucuronide conjugates) .
  • Stabilization strategies: Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) or modify the thiazolidinone ring with electron-withdrawing groups to reduce hepatic clearance .

Methodological Challenges & Solutions

Q. How can researchers validate target engagement in complex biological systems?

  • Cellular thermal shift assays (CETSA): Monitor thermal stabilization of target proteins (e.g., EGFR) in the presence of the compound .
  • CRISPR-Cas9 knockout models: Compare activity in wild-type vs. target-deficient cells to confirm mechanism-specific effects .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Process analytical technology (PAT): Implement real-time FTIR monitoring during condensation steps to ensure reaction completion .
  • Quality control: Establish strict criteria for intermediate purity (>98% by HPLC) before proceeding to subsequent steps .

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